1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea
Description
1-Cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea (CAS: 1797874-44-2) is a urea derivative featuring a cyclohexyl group linked to a pyrrolidine ring substituted with a thiazole heterocycle. Its molecular formula is C₁₄H₂₂N₄OS, with a molecular weight of 294.42 g/mol . The SMILES notation (O=C(NC1CCCCC1)NC1CCN(c2nccs2)C1) highlights the urea bridge connecting the cyclohexylamine and the thiazole-containing pyrrolidine moiety.
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c19-13(16-11-4-2-1-3-5-11)17-12-6-8-18(10-12)14-15-7-9-20-14/h7,9,11-12H,1-6,8,10H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZUJPDYXUBTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2CCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or through the reduction of pyrroles.
Coupling Reactions: The thiazole and pyrrolidine rings are then coupled with a cyclohexyl isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Design and Development
1-Cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea serves as a scaffold for designing new drugs with potential antimicrobial , antiviral , and anticancer activities. Its structural components allow for modifications that enhance its effectiveness against various pathogens and cancer cells.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. For example, studies indicated that certain modifications to the thiazole ring increased the compound's potency against breast cancer cells by promoting apoptosis through mitochondrial pathways .
Pharmacology
Biological Target Interactions
The compound is studied for its interactions with various biological targets, including enzymes and receptors. Notably, it has been observed to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.
Biochemical Mechanisms
The mechanism of action involves binding to the active site of COX-2, leading to reduced production of pro-inflammatory prostaglandins. This inhibition has implications for treating inflammatory diseases such as arthritis .
Materials Science
Development of Functional Materials
In materials science, this compound is explored for its potential in creating new materials with specific properties such as conductivity and fluorescence . The thiazole ring contributes to electronic properties that can be harnessed in organic electronics.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The urea group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Compound 1 : 1-Cyclohexyl-3-[1-(1,3-Thiazol-2-yl)Pyrrolidin-3-yl]Urea
- Molecular Formula : C₁₄H₂₂N₄OS
- Key Features : Thiazole-substituted pyrrolidine, cyclohexylurea.
Compound 2 : 1-Cyclohexyl-3-(1-(4,6-Dimethoxypyrimidin-2-yl)Pyrrolidin-2-yl)Urea (Compound 10 in )
- Molecular Formula: Not explicitly stated, but likely C₁₇H₂₆N₄O₃ (estimated).
- Key Features : Dimethoxypyrimidine-substituted pyrrolidine, cyclohexylurea.
- Synthesis: Synthesized via Curtius rearrangement of (4,6-dimethoxypyrimidin-2-yl)-L-prolinoyl azide, followed by isocyanate trapping .
- This may alter solubility and target affinity.
Compound 3 : 1-Cyclohexyl-3-{[1-(4-Hydroxybutan-2-yl)Cyclobutyl]Methyl}Urea ()
- Molecular Formula : C₁₆H₃₀N₂O₂
- Key Features : Cyclobutylmethyl spacer with a hydroxyl group, cyclohexylurea.
- However, the larger molecular weight (298.43 g/mol) may reduce membrane permeability .
Physicochemical Properties
Functional Group Impact on Bioactivity
- Thiazole (Compound 1): Known for metabolic stability and enzyme inhibition (e.g., kinase targets). The sulfur atom may enhance binding to metal ions in active sites .
- Hydroxyl (Compound 3) : Increased polarity may favor solubility but reduce blood-brain barrier penetration, limiting CNS applications .
Biological Activity
1-Cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and related studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNS, with a molecular weight of 284.40 g/mol. The compound features a cyclohexyl group, a thiazole ring, and a pyrrolidine moiety, which contribute to its pharmacological properties.
Research indicates that this compound may interact with various biological targets, including protein kinases and G-protein-coupled receptors (GPCRs). Its structure allows it to potentially modulate signaling pathways involved in cell proliferation and survival.
Anticancer Properties
Several studies have reported the anticancer potential of compounds similar to this compound. For instance:
- Inhibition of Kinases : It has been shown to inhibit specific kinases associated with cancer progression. In vitro studies demonstrated that related compounds exhibit subnanomolar inhibition against certain mutant forms of kinases like KIT and PDGFRA .
Antimicrobial Activity
The thiazole moiety in the compound is known for its antimicrobial properties. Research has indicated that derivatives containing thiazole rings can exhibit significant antibacterial and antifungal activities:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| Thiazole derivatives | Broad-spectrum antimicrobial activity |
Study on Anticancer Efficacy
A study published in Molecular Cancer Therapeutics evaluated the effects of thiazole-containing compounds on cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. The study specifically highlighted a derivative similar to this compound as having potent anticancer effects against breast cancer cells .
In Silico Studies
In silico docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies suggest that the compound has a favorable binding profile with several GPCRs and could act as an allosteric modulator .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
